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molecular formula C7H10N2S B031638 4-(Methylthio)benzene-1,2-diamine CAS No. 67469-02-7

4-(Methylthio)benzene-1,2-diamine

Cat. No. B031638
M. Wt: 154.24 g/mol
InChI Key: GRWXTRRBUDFFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816369B2

Procedure details

A solution of 5-methylthio-2-nitroaniline (50 mg; 0.27 mmol) in acetic acid (2 ml) was heated to 85° C. Zinc powder (71 mg; 1.09 mmol) was then added portionwise over 15 minutes and the resulting solution was maintained at 85° C. for 2 hours. The hot reaction mixture was then filtered through celite and the filter cake washed with hot acetic acid (10 ml). The filtrate was evaporated to dryness to give crude 4-methylthio-1,2-phenylenediamine (42 mg, 100%). This was used directly in the next step without purification.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
71 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([N+:10]([O-])=O)=[C:7]([CH:9]=1)[NH2:8]>C(O)(=O)C.[Zn]>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([NH2:10])=[C:7]([NH2:8])[CH:9]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CSC=1C=CC(=C(N)C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
71 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was then filtered through celite
WASH
Type
WASH
Details
the filter cake washed with hot acetic acid (10 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC(=C(C=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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